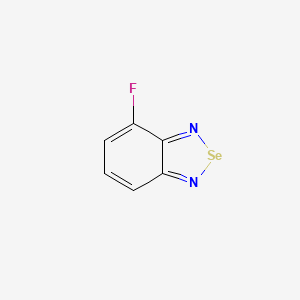
4-Fluoro-2,1,3-benzoselenadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2,1,3-benzoselenadiazole is an organic compound that belongs to the class of benzoselenadiazoles. These compounds are characterized by a benzene ring fused with a selenadiazole ring, which contains selenium and nitrogen atoms. The addition of a fluorine atom at the 4-position of the benzene ring enhances the compound’s electronic properties, making it a valuable building block in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,1,3-benzoselenadiazole typically involves the following steps:
Bromination: The starting material, 2,1,3-benzoselenadiazole, undergoes bromination to introduce bromine atoms at specific positions on the benzene ring.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as cesium fluoride or potassium fluoride under appropriate conditions.
Cyclization: The fluorinated intermediate undergoes cyclization to form the final this compound compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the selenium atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoselenadiazoles, while coupling reactions can produce complex organic frameworks.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2,1,3-benzoselenadiazole has a wide range of scientific research applications:
Organic Electronics: Used as a building block in the synthesis of low band gap polymers for organic solar cells.
Fluorescent Probes: Employed in the development of environment-sensitive fluorophores for bioimaging.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the creation of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2,1,3-benzoselenadiazole involves its interaction with molecular targets through its electron-deficient selenadiazole ring. This interaction can modulate the electronic properties of the target molecules, leading to changes in their behavior. The fluorine atom enhances the compound’s ability to participate in various chemical reactions, making it a versatile tool in scientific research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,1,3-Benzothiadiazole: Similar structure but contains sulfur instead of selenium.
2,1,3-Benzoselenadiazole: Lacks the fluorine atom at the 4-position.
4,7-Dibromo-2,1,3-benzoselenadiazole: Contains bromine atoms instead of fluorine.
Uniqueness
4-Fluoro-2,1,3-benzoselenadiazole is unique due to the presence of both fluorine and selenium atoms, which impart distinct electronic properties. This combination makes it particularly useful in applications requiring strong electron-accepting capabilities and high reactivity.
Eigenschaften
CAS-Nummer |
668474-66-6 |
|---|---|
Molekularformel |
C6H3FN2Se |
Molekulargewicht |
201.07 g/mol |
IUPAC-Name |
4-fluoro-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C6H3FN2Se/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H |
InChI-Schlüssel |
ACBMUXCCQGEWFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=N[Se]N=C2C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


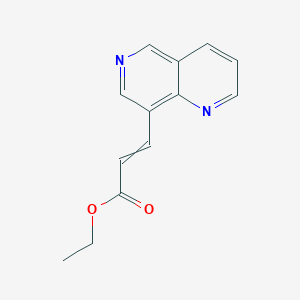

![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12522404.png)
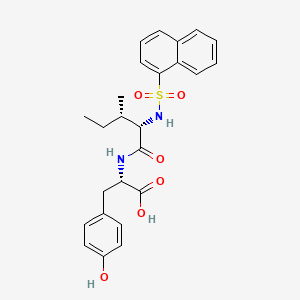
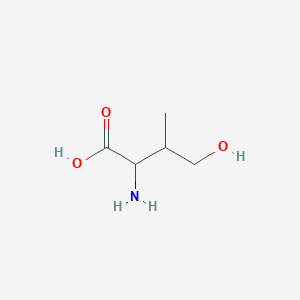
![4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12522426.png)

![2-Methyl-2-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propanenitrile](/img/structure/B12522452.png)
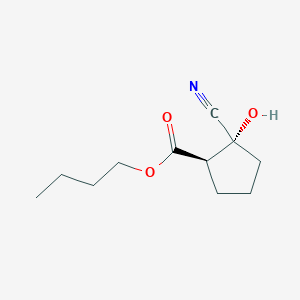

![[(1,2-Diiodocyclopropyl)methyl]benzene](/img/structure/B12522463.png)
silane](/img/structure/B12522467.png)
![6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal](/img/structure/B12522483.png)
